4-(Ethanesulfonyl)cyclohexan-1-amine 4-(Ethanesulfonyl)cyclohexan-1-amine
Brand Name: Vulcanchem
CAS No.:
VCID: VC16546616
InChI: InChI=1S/C8H17NO2S/c1-2-12(10,11)8-5-3-7(9)4-6-8/h7-8H,2-6,9H2,1H3
SMILES:
Molecular Formula: C8H17NO2S
Molecular Weight: 191.29 g/mol

4-(Ethanesulfonyl)cyclohexan-1-amine

CAS No.:

Cat. No.: VC16546616

Molecular Formula: C8H17NO2S

Molecular Weight: 191.29 g/mol

* For research use only. Not for human or veterinary use.

4-(Ethanesulfonyl)cyclohexan-1-amine -

Specification

Molecular Formula C8H17NO2S
Molecular Weight 191.29 g/mol
IUPAC Name 4-ethylsulfonylcyclohexan-1-amine
Standard InChI InChI=1S/C8H17NO2S/c1-2-12(10,11)8-5-3-7(9)4-6-8/h7-8H,2-6,9H2,1H3
Standard InChI Key DSNVUPJBUZXGFF-UHFFFAOYSA-N
Canonical SMILES CCS(=O)(=O)C1CCC(CC1)N

Introduction

4-(Ethanesulfonyl)cyclohexan-1-amine is a sulfonamide compound characterized by the presence of an ethanesulfonyl group attached to a cyclohexanamine backbone. Its molecular formula is C8H17NO2S, and it has a molecular weight of approximately 191.29 g/mol . This compound is notable for its potential applications in organic synthesis and medicinal chemistry, particularly due to its unique structural properties and reactivity.

Synthesis of 4-(Ethanesulfonyl)cyclohexan-1-amine

The synthesis of 4-(ethanesulfonyl)cyclohexan-1-amine typically involves the reaction of cyclohexanamine with ethanesulfonyl chloride in the presence of a base such as triethylamine. This reaction is conducted under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride. Industrial production methods may also involve sodium sulfinates and amines under iodine-mediated conditions, which are noted for being environmentally friendly and yielding high amounts of product.

Biological Activity

The biological activity of 4-(ethanesulfonyl)cyclohexan-1-amine has been explored in various studies. It exhibits potential antibacterial and anticancer properties, making it a candidate for therapeutic applications. The mechanism of action may involve interactions with specific molecular targets, where the sulfonyl group acts as an electron-withdrawing entity, influencing the reactivity of the amine and its binding affinity to enzymes or receptors.

Applications

4-(Ethanesulfonyl)cyclohexan-1-amine serves various applications in organic synthesis and medicinal chemistry. Its unique structural features make it valuable in specific synthetic and industrial applications where other compounds may not suffice. Interaction studies involving this compound focus on its biochemical interactions, particularly with nucleophilic sites on biomolecules, potentially leading to modifications of proteins or other cellular components.

Comparison with Similar Compounds

Several compounds share structural similarities with 4-(ethanesulfonyl)cyclohexan-1-amine, highlighting its uniqueness:

Compound NameStructure FeaturesUnique Aspects
CyclohexanamineLacks the ethanesulfonyl groupLess reactive due to absence of sulfonyl functionality
4-(Methylsulfonyl)cyclohexan-1-amineContains a methylsulfonyl groupDifferent reactivity and applications compared to ethanesulfonyl
4-(Ethanesulfonyl)-N-methylcyclohexan-1-amineN-methyl substitution presentUnique due to additional methyl group affecting properties
4-(Cycloalkylamino)ethanesulfonyl azidesContains an azide functional groupDifferent reactivity profiles due to azide presence

The presence of the ethanesulfonyl group in 4-(ethanesulfonyl)cyclohexan-1-amine imparts distinct chemical properties that differentiate it from similar compounds.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator